Propargyl-PEG1-CH2COOtBu
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Overview
Description
Propargyl-PEG1-CH2COOtBu, also known as tert-butyl 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetate, is a compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG1-CH2COOtBu typically involves the reaction of propargyl alcohol with polyethylene glycol (PEG) derivatives. One common method is the esterification of propargyl alcohol with PEG1-CH2COOH in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG1-CH2COOtBu undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Propargyl-PEG1-CH2COOtBu has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to improve the solubility of drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Propargyl-PEG1-CH2COOtBu involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the compound to form stable triazole linkages with azide-containing molecules. The PEG moiety enhances the solubility and biocompatibility of the compound, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG2-CH2COOH: Similar structure but with an additional PEG unit.
Propargyl-PEG1-acid: Contains a carboxylic acid group instead of the tert-butyl ester.
Uniqueness
Propargyl-PEG1-CH2COOtBu is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in applications where stability and controlled reactivity are important .
Properties
IUPAC Name |
tert-butyl 2-(2-prop-2-ynoxyethoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-6-13-7-8-14-9-10(12)15-11(2,3)4/h1H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKQWNXHEGQLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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